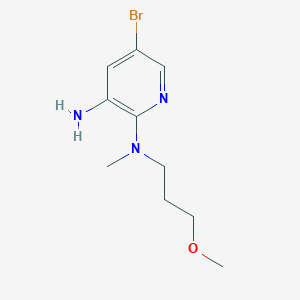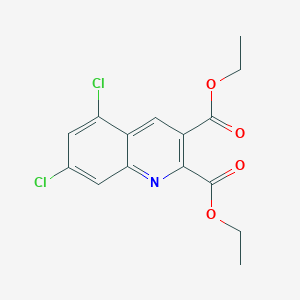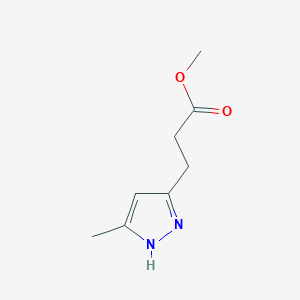
5-bromo-2-N-(3-methoxypropyl)-2-N-methylpyridine-2,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-N-(3-methoxypropyl)-2-N-methylpyridine-2,3-diamine is a synthetic organic compound that belongs to the class of azaheterocyclic compounds These compounds are characterized by the presence of nitrogen atoms within their ring structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-N-(3-methoxypropyl)-2-N-methylpyridine-2,3-diamine typically involves multi-step organic reactions. One common method involves the bromination of a pyridine derivative, followed by the introduction of the methoxypropyl and methyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-2-N-(3-methoxypropyl)-2-N-methylpyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-N-(3-methoxypropyl)-2-N-methylpyridine-2,3-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects in treating diseases related to angiogenesis.
Industry: Utilized in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-bromo-2-N-(3-methoxypropyl)-2-N-methylpyridine-2,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may interact with vascular endothelial growth factor (VEGF) receptors, thereby influencing angiogenesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-N-methylpyridine-2,3-diamine: Lacks the bromine and methoxypropyl groups.
5-bromo-2-N-methylpyridine-2,3-diamine: Lacks the methoxypropyl group.
5-bromo-2-N-(3-methoxypropyl)pyridine-2,3-diamine: Lacks the N-methyl group.
Uniqueness
5-bromo-2-N-(3-methoxypropyl)-2-N-methylpyridine-2,3-diamine is unique due to the presence of both the bromine atom and the methoxypropyl group, which confer specific chemical properties and potential biological activities that are not observed in the similar compounds listed above.
Eigenschaften
Molekularformel |
C10H16BrN3O |
|---|---|
Molekulargewicht |
274.16 g/mol |
IUPAC-Name |
5-bromo-2-N-(3-methoxypropyl)-2-N-methylpyridine-2,3-diamine |
InChI |
InChI=1S/C10H16BrN3O/c1-14(4-3-5-15-2)10-9(12)6-8(11)7-13-10/h6-7H,3-5,12H2,1-2H3 |
InChI-Schlüssel |
HAOQBZRWHCQRKK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCCOC)C1=C(C=C(C=N1)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2,5-Dinonyl-1,4-phenylene)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B12630004.png)
![1-[4-(2-Anilinoanilino)piperidin-1-yl]ethan-1-one](/img/structure/B12630006.png)


![3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B12630021.png)






